molecular formula C14H30N4O2 B14615007 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea

1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea

Cat. No.: B14615007
M. Wt: 286.41 g/mol
InChI Key: ZLLSJVFYKLBZJL-UHFFFAOYSA-N
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Description

1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea is an organic compound characterized by its unique structure, which includes a hydrazinylidenemethyl group and a nonoxypropyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates. The reaction conditions often include:

    Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.

    Solvent: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate the reaction.

    Catalysts: In some cases, catalysts like triethylamine may be used to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity hydrazine derivatives and isocyanates.

    Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea undergoes several types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced using reducing agents like sodium borohydride.

    Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.

    Pathways Involved: May involve inhibition of enzyme activity or modulation of signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-[(E)-hydrazinylidenemethyl]-3-(3-methoxypropyl)urea
  • 1-[(E)-hydrazinylidenemethyl]-3-(3-ethoxypropyl)urea
  • 1-[(E)-hydrazinylidenemethyl]-3-(3-butoxypropyl)urea

Comparison:

  • Structural Differences: Variations in the alkoxy group attached to the propyl chain.
  • Chemical Properties: Differences in solubility, reactivity, and stability.
  • Biological Activity: Variations in enzyme inhibition or receptor binding affinity, leading to different biological effects.

1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea stands out due to its unique combination of hydrazinylidenemethyl and nonoxypropyl groups, which confer specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C14H30N4O2

Molecular Weight

286.41 g/mol

IUPAC Name

1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea

InChI

InChI=1S/C14H30N4O2/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19)

InChI Key

ZLLSJVFYKLBZJL-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCOCCCNC(=O)N/C=N/N

Canonical SMILES

CCCCCCCCCOCCCNC(=O)NC=NN

Origin of Product

United States

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